![molecular formula C20H30N2O3 B2462507 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide CAS No. 921834-22-2](/img/structure/B2462507.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymeric and Solid Lipid Nanoparticles in Agriculture :Research into polymeric and solid lipid nanoparticles focuses on their use as carrier systems for bioactive compounds like fungicides in agriculture. These nanoparticles offer advantages such as improved release profiles, reduced environmental toxicity, and enhanced efficacy against plant diseases. A study on carbendazim and tebuconazole encapsulated in nanoparticles showed high association efficiency and modified release profiles, suggesting potential for more efficient fungal disease treatment in crops (Campos et al., 2015).
Synthesis of Fused Pyrazole Derivatives :The synthesis of novel chemical structures through reactions such as the Michael addition is a significant area of research. One study described the synthesis of tetrahydropyrazolo[5,1-b]-oxazoles and related compounds, highlighting the chemical versatility and potential applications in creating new molecules with specific properties (Ito et al., 1993).
Enantioselective Synthesis in Pharmaceutical Development :The enantioselective synthesis of drug metabolites, such as those for the vasopressin V2 receptor antagonist OPC-31260, showcases the importance of stereochemistry in pharmaceuticals. Such synthetic approaches enable the production of specific enantiomers of a compound, which can have distinct biological activities and therapeutic profiles (Matsubara et al., 2000).
Novel Synthesis Methods for Heterocyclic Compounds :Research on novel synthesis methods for heterocyclic compounds, such as tetrahydrobenzo[b][1,4]oxazepines, underlines the continuous effort to develop more efficient, selective, and environmentally friendly chemical reactions. These methods can lead to the creation of new molecules with potential applications in medicinal chemistry and material science (Shaabani et al., 2010).
Synthesis and Evaluation of Novel Benzimidazole Fused-1,4-Oxazepines :The synthesis and evaluation of benzimidazole-tethered oxazepine heterocyclic hybrids, combining computational and experimental approaches, illustrate the interdisciplinary nature of modern chemical research. These studies not only contribute to the fundamental understanding of molecular structure and properties but also explore potential applications in nonlinear optical (NLO) technologies and drug design (Almansour et al., 2016).
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-13(2)9-18(23)21-15-7-8-16-17(10-15)25-12-20(5,6)19(24)22(16)11-14(3)4/h7-8,10,13-14H,9,11-12H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSCBBGUMMMBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2462426.png)
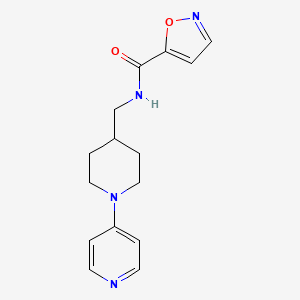
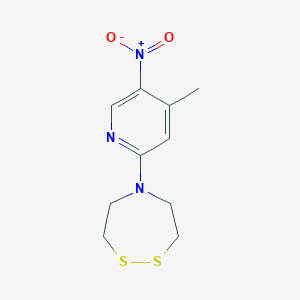
![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)
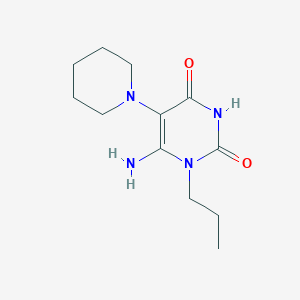
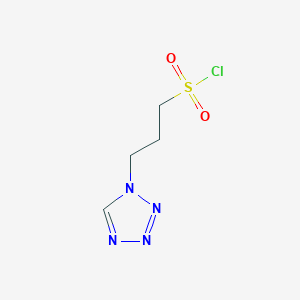
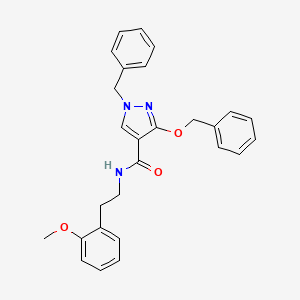
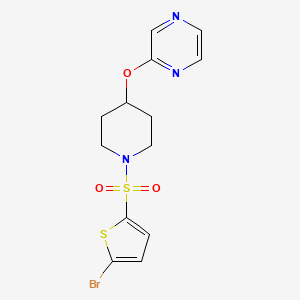
![2-(4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462437.png)
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)
![4-Piperazin-1-yl-5H-pyrrolo[3,2-d]pyrimidine;dihydrochloride](/img/structure/B2462439.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2462442.png)
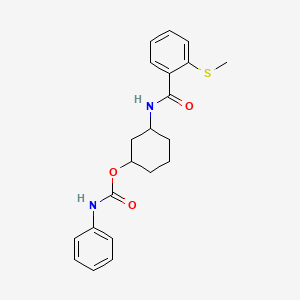
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)